2-((5-Chloro-2-methoxyphenyl)amino)-N-cyclopropylacetamide
Description
2-((5-Chloro-2-methoxyphenyl)amino)-N-cyclopropylacetamide is a small-molecule acetamide derivative featuring a cyclopropylamide group and a substituted phenylamino moiety. Its structure combines a 5-chloro-2-methoxyphenyl group linked via an amino bridge to an acetamide scaffold with a cyclopropyl substituent.
Properties
Molecular Formula |
C12H15ClN2O2 |
|---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
2-(5-chloro-2-methoxyanilino)-N-cyclopropylacetamide |
InChI |
InChI=1S/C12H15ClN2O2/c1-17-11-5-2-8(13)6-10(11)14-7-12(16)15-9-3-4-9/h2,5-6,9,14H,3-4,7H2,1H3,(H,15,16) |
InChI Key |
ONVWVPHXAUWRIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NCC(=O)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Chloro-2-Methoxyaniline
The precursor 5-chloro-2-methoxyaniline is synthesized through:
- Methylation of 2-amino-5-chlorophenol using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in acetone at 60°C for 6 hours.
- Purification via column chromatography (hexane/ethyl acetate, 4:1) yields 5-chloro-2-methoxyaniline with >85% purity.
Reaction Equation:
$$
\text{2-Amino-5-chlorophenol} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{Acetone}} \text{5-Chloro-2-methoxyaniline} + \text{HI}
$$
Preparation of N-Cyclopropylacetyl Chloride
Cyclopropanecarboxylic acid is treated with thionyl chloride (SOCl₂) under reflux for 2 hours to form the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure.
Reaction Conditions:
Amide Bond Formation
5-Chloro-2-methoxyaniline (1.0 equiv) is reacted with N-cyclopropylacetyl chloride (1.2 equiv) in the presence of triethylamine (Et₃N) as a base. The reaction proceeds in anhydrous tetrahydrofuran (THF) at 0°C to room temperature for 12 hours.
Optimization Data:
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Solvent | THF vs. DCM | THF: 78% vs. DCM: 65% |
| Temperature | 0°C → RT vs. RT only | 78% vs. 62% |
| Base | Et₃N vs. Pyridine | Et₃N: 78% vs. Pyridine: 70% |
Workup:
- Filtration to remove triethylamine hydrochloride
- Solvent evaporation under reduced pressure
- Recrystallization from ethanol/water (3:1)
Synthetic Route 2: Sequential Functionalization
Synthesis of 2-Bromo-N-cyclopropylacetamide
Cyclopropylamine (1.1 equiv) is reacted with bromoacetyl bromide (1.0 equiv) in dichloromethane at -10°C. The product is isolated via extraction (NaHCO₃ wash) and dried over MgSO₄.
Yield: 88%
Characterization:
- ¹H NMR (400 MHz, CDCl₃): δ 1.05–1.15 (m, 4H, cyclopropyl), 3.45 (s, 2H, CH₂Br), 6.20 (br s, 1H, NH)
Buchwald-Hartwig Amination
2-Bromo-N-cyclopropylacetamide (1.0 equiv) is coupled with 5-chloro-2-methoxyaniline (1.2 equiv) using palladium(II) acetate (Pd(OAc)₂) as a catalyst, Xantphos as a ligand, and Cs₂CO₃ as a base in toluene at 110°C.
Optimized Conditions:
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Solvent: Toluene
- Temperature: 110°C
- Time: 24 hours
- Yield: 72%
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Amide Coupling) | Route 2 (Buchwald-Hartwig) |
|---|---|---|
| Total Steps | 2 | 3 |
| Overall Yield | 61% | 58% |
| Cost | Low (commodity reagents) | High (Pd catalyst) |
| Scalability | >1 kg feasible | Limited by catalyst cost |
| Purity (HPLC) | 98.5% | 97.2% |
Key Observations:
- Route 1 is more economical for large-scale production.
- Route 2 avoids handling acid chlorides but requires stringent anhydrous conditions.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC Conditions:
- Column: C18, 5 μm, 4.6 × 150 mm
- Mobile Phase: Acetonitrile/0.1% formic acid (60:40)
- Retention Time: 6.8 minutes
- Purity: 98.5% (Route 1), 97.2% (Route 2)
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-((5-Chloro-2-methoxyphenyl)amino)-N-cyclopropylacetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-((5-Chloro-2-methoxyphenyl)amino)-N-cyclopropylacetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-Chloro-2-methoxyphenyl)amino)-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varied Aromatic Substitution
2-[(3-Chloro-4-methoxyphenyl)amino]-N-cyclopropylacetamide
- Key Differences : This positional isomer substitutes chlorine and methoxy groups at the 3- and 4-positions of the phenyl ring instead of the 5- and 2-positions.
PQ401 (1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea)
- Key Differences: PQ401 replaces the acetamide group with a urea linker and incorporates a quinoline moiety.
- Functional Impact : The urea group enhances hydrogen-bonding capacity, which is critical for kinase inhibition (e.g., IGF-1R targeting). The acetamide in the target compound may confer greater metabolic stability but reduced polar interactions .
N-Cyclopropylacetamide Derivatives
N-Cyclopropyl-2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetamide (3u)
- Structural Features : Features a dibenzooxepin ring system instead of a substituted phenyl group.
- Synthesis : Synthesized via reaction of Isoxepac with cyclopropylamine, yielding a crystalline solid (m.p. 161–163°C).
- Comparison: The rigid dibenzooxepin scaffold may enhance π-π stacking interactions in protein binding, contrasting with the planar phenylamino group in the target compound .
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-cyclopropylacetamide (3v)
- Structural Features : Incorporates an indole core with a 4-chlorobenzoyl substituent.
- Functional Impact: The indole moiety provides a hydrophobic pocket for receptor binding, while the chlorobenzoyl group increases lipophilicity. This contrasts with the simpler phenylamino group in the target compound, which may reduce steric hindrance .
Chlorinated Acetamide Derivatives
2-Chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]acetamide
- Structural Features : Contains a chloroacetamide backbone with a benzyl group.
- The target compound’s aminoacetamide group lacks this reactivity, favoring non-covalent interactions .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Research Findings and Implications
- Synthetic Accessibility : The target compound shares synthetic pathways with other N-cyclopropylacetamides, often employing carbodiimide-mediated couplings (e.g., CDI) and cyclopropylamine as a nucleophile .
- Structure-Activity Relationships (SAR) :
- Limitations : The absence of direct pharmacological data for the target compound necessitates extrapolation from analogs. For instance, PQ401’s urea-based scaffold shows potent kinase inhibition, suggesting that acetamide derivatives may require further optimization for similar efficacy .
Biological Activity
The compound 2-((5-Chloro-2-methoxyphenyl)amino)-N-cyclopropylacetamide is a member of the class of substituted acetamides, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : 2-((5-Chloro-2-methoxyphenyl)amino)-N-cyclopropylacetamide
- Molecular Formula : C13H17ClN2O2
- Molecular Weight : 270.74 g/mol
The structural characteristics of this compound contribute significantly to its biological activity. The presence of a chloro and methoxy group on the aromatic ring enhances its interaction with biological targets.
Antiviral Activity
Recent studies have highlighted the potential of compounds similar to 2-((5-Chloro-2-methoxyphenyl)amino)-N-cyclopropylacetamide in inhibiting viral infections. For instance, analogues of related compounds have shown significant antiviral activity against human adenovirus (HAdV), with selectivity indexes exceeding 100 and IC50 values in the low micromolar range . Such findings suggest that this class of compounds could be effective against viral pathogens.
The proposed mechanisms by which these compounds exert their biological effects include:
- Inhibition of Viral Replication : Compounds have been observed to target viral DNA replication processes, thereby preventing the virus from proliferating within host cells .
- Cytotoxicity Reduction : Notably, some derivatives exhibit low cytotoxicity, indicating a favorable therapeutic profile. For example, one compound in related studies showed an IC50 value of 0.27 μM with low cytotoxicity (CC50 = 156.8 μM) .
Other Biological Activities
Research has also indicated that similar compounds may possess anti-cancer properties through mechanisms involving the inhibition of heat shock protein 90 (HSP90). HSP90 is crucial for the stability and function of various oncogenic proteins; thus, its inhibition could lead to decreased tumor cell viability . The potential applications in treating cancers driven by multiple molecular abnormalities are being explored.
Table of Related Compounds and Activities
| Compound Name | Activity | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound 6 | HAdV Inhibitor | 0.27 | >100 |
| Compound 15 | HAdV Inhibitor | 0.35 | >100 |
| Compound A | HSP90 Inhibitor | 0.50 | Not specified |
Synthesis and Characterization
The synthesis of 2-((5-Chloro-2-methoxyphenyl)amino)-N-cyclopropylacetamide involves standard organic reactions, including amination and acylation processes. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Clinical Implications
Given the promising biological activities observed in laboratory settings, further preclinical and clinical studies are warranted to assess the efficacy and safety profiles of this compound in humans. The low cytotoxicity and potent antiviral effects make it a candidate for development into therapeutic agents against viral infections and possibly certain cancers.
Q & A
Q. What are the established synthetic pathways for 2-((5-Chloro-2-methoxyphenyl)amino)-N-cyclopropylacetamide, and what reaction conditions are critical for yield optimization?
A common approach involves multi-step synthesis starting from intermediates like bromophenol derivatives. For example:
- Step 1 : React tert-butyl bromoacetate with 3-bromophenol in methanol using K₂CO₃ as a base to form 2-(3-bromophenoxy)acetate .
- Step 2 : Convert the ester to an acid chloride using oxalyl chloride in anhydrous dichloromethane (DCM) .
- Step 3 : Couple the acid chloride with cyclopropylamine in DCM, using triethylamine (Et₃N) to neutralize HCl byproducts. Purify via silica gel column chromatography (EA:PE = 1:1) .
Critical factors : Anhydrous conditions for acid chloride formation, stoichiometric control of cyclopropylamine, and column chromatography purity thresholds.
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy, cyclopropyl groups) and assess chemical environments .
- HRMS : Validates molecular weight and fragmentation patterns .
- IR spectroscopy : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹) .
Note : Crystallographic data (e.g., X-ray diffraction) is less common but can resolve conformational ambiguities, as seen in cyclopropane-containing analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data, such as unexpected NMR splitting patterns or HRMS deviations?
Contradictions often arise from:
- Dynamic conformational changes : Cyclopropane rings may adopt strained conformations, altering NMR peak splitting. Use variable-temperature NMR to assess rotational barriers .
- Impurity interference : Byproducts from incomplete coupling (e.g., unreacted acid chloride) can skew HRMS. Re-purify via preparative HPLC or optimize reaction stoichiometry .
- Isotopic patterns : Chlorine (³⁵Cl/³⁷Cl) in HRMS requires careful interpretation of isotopic peaks to avoid misassignment .
Q. What strategies are effective for optimizing low-yield steps in the synthesis?
Case studies suggest:
- Catalyst screening : Pd(dppf)Cl₂ improves Suzuki-Miyaura coupling efficiency in boronate ester intermediates (e.g., Pin₂B₂ reactions) .
- Solvent selection : Anhydrous DCM minimizes hydrolysis during acid chloride formation, while dioxane enhances Pd-catalyzed cross-coupling .
- Temperature control : Heating at 95°C for 12 hours ensures complete borylation, but prolonged heating risks decomposition .
Q. How can computational methods (e.g., DFT, MESP analysis) predict reactivity or guide functional group modifications?
- DFT calculations : Model electron-density distributions (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
- MESP (Molecular Electrostatic Potential) : Maps charge distribution to optimize substituent placement (e.g., chloro vs. methoxy groups) for target binding .
- Docking studies : Use crystal structure data (e.g., hydrogen-bond motifs in cyclopropane analogs) to design derivatives with enhanced receptor affinity .
Methodological Considerations
Q. What purification protocols are recommended for scale-up synthesis?
Q. How should researchers address stability issues during storage or handling?
- Storage : Keep under inert gas (N₂/Ar) at -20°C in anhydrous DCM or DMSO to prevent hydrolysis .
- Degradation monitoring : Track via periodic ¹H NMR (amide proton integrity) and HPLC (retention time shifts) .
Data Reproducibility and Validation
Q. What validation steps ensure reproducibility in synthetic protocols?
- Internal standards : Use deuterated solvents (e.g., CDCl₃) with TMS for NMR calibration .
- Reagent batch testing : Confirm Pd catalyst activity via control reactions with known substrates .
- Cross-lab validation : Share intermediates (e.g., acid chloride) with collaborating labs to verify spectral consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
